Trimethylammonium chloride-13C3

Descripción

BenchChem offers high-quality Trimethylammonium chloride-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylammonium chloride-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

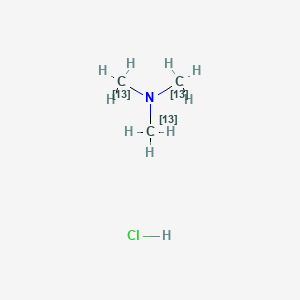

N,N-di((113C)methyl)(113C)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-HCULJTSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])[13CH3].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745685 |

Source

|

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-00-1 |

Source

|

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylammonium Chloride-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details its use as an internal standard in quantitative mass spectrometry, as a tracer in metabolic research, and its role as a non-competitive inhibitor of acetylcholinesterase.

Core Chemical and Physical Properties

Trimethylammonium chloride-13C3 is a labeled version of trimethylammonium chloride where the three carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool in studies requiring differentiation from its naturally abundant counterpart. The properties of the unlabeled compound are often used as a close approximation for the labeled version.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₁₀ClN | MedChemExpress[1] |

| Molecular Weight | 98.55 g/mol | MedChemExpress[1] |

| CAS Number | 286013-00-1 | MedChemExpress[1] |

| Appearance | White crystalline solid | CymitQuimica[2] |

| Melting Point | 273-278 °C | Sigma-Aldrich[3] |

| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in ether. | Ataman Kimya[4], CymitQuimica[2] |

| Solubility in DMSO | 41.67 mg/mL (422.83 mM) | MedChemExpress[1] |

| pH | 5 (100 g/L in H₂O at 20 °C) | Sigma-Aldrich[3] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | CymitQuimica[2] |

Spectroscopic Data

13C NMR Spectroscopy

In a ¹³C NMR spectrum, Trimethylammonium chloride-13C3 is expected to show a single signal for the three equivalent ¹³C-labeled methyl carbons. The chemical shift for the methyl carbons in unlabeled trimethylamine is approximately 47.5 ppm. Due to the ¹³C labeling, this peak will be a singlet and significantly more intense than in the unlabeled compound's spectrum.

Mass Spectrometry

In mass spectrometry, the molecular ion ([M]⁺) of Trimethylammonium chloride-13C3 will have a mass-to-charge ratio (m/z) corresponding to the ¹³C₃-trimethylammonium cation. The expected fragmentation pattern would be similar to that of unlabeled trimethylamine, with the key difference being the mass of the fragments containing the ¹³C atoms. The base peak is often the [M-1]⁺ ion, resulting from the loss of a hydrogen atom.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis of Choline and Acetylcholine

Trimethylammonium chloride-13C3 is an ideal internal standard for the quantitative analysis of choline, acetylcholine, and other quaternary amines in biological matrices due to its similar chemical properties and distinct mass.

1. Sample Preparation (from Plasma or Urine):

-

To 100 µL of plasma or urine, add 400 µL of acetonitrile containing the internal standard, Trimethylammonium chloride-13C3, at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Conditions:

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar quaternary amines.

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to increasing aqueous mobile phase.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the ¹³C₃-labeled internal standard.

Caption: Workflow for quantitative analysis using Trimethylammonium chloride-13C3.

Biological Activity and Signaling Pathways

Inhibition of Acetylcholinesterase

Trimethylammonium chloride acts as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The positively charged trimethylammonium group is crucial for binding to the peripheral anionic site (PAS) of the enzyme. This interaction allosterically modifies the active site, hindering the hydrolysis of acetylcholine.[5]

Caption: Inhibition of Acetylcholinesterase by Trimethylammonium chloride.

Metabolic Fate and Link to the TMAO Pathway

When used as a tracer, Trimethylammonium chloride-13C3 can be metabolized by gut microbiota into ¹³C₃-trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form ¹³C₃-trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.

Caption: Metabolic pathway of Trimethylammonium chloride-13C3 to TMAO.

Safety and Handling

Trimethylammonium chloride is irritating to the eyes, respiratory system, and skin.[6] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive overview of the chemical properties and applications of Trimethylammonium chloride-13C3. Its utility as an internal standard and metabolic tracer makes it an essential tool for researchers in drug development and various scientific fields.

References

- 1. Trimethylstearylammonium Chloride(112-03-8) 13C NMR [m.chemicalbook.com]

- 2. Methacrylatoethyl trimethyl ammonium chloride (5039-78-1) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Trimethylammonium chloride-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for a range of applications in biomedical research and drug development. This document details its chemical properties, applications, relevant experimental protocols, and its role in significant biological signaling pathways.

Core Compound Information

Trimethylammonium chloride-13C3 is the isotopically labeled form of trimethylammonium chloride where the three carbon atoms of the methyl groups are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry and nuclear magnetic resonance-based studies.

Table 1: Chemical and Physical Data for Trimethylammonium chloride-13C3

| Property | Value |

| CAS Number | 286013-00-1[1][2][3][4][5] |

| Molecular Formula | ([¹³CH₃])₃N·HCl |

| Molecular Weight | 98.55 g/mol [4] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and DMSO |

Applications in Research and Drug Development

The primary utility of Trimethylammonium chloride-13C3 stems from its identity as a stable isotope-labeled internal standard and a metabolic tracer.

-

Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are the gold standard for accurate quantification of analytes in complex biological matrices.[6][7][8] Trimethylammonium chloride-13C3 is used to precisely measure the levels of its unlabeled counterpart, trimethylammonium chloride, and related metabolites.

-

Metabolic Flux Analysis (MFA): As a metabolic tracer, this compound allows researchers to follow the metabolic fate of trimethylamine-containing precursors.[9][10][11] This is particularly relevant in studies of gut microbiome metabolism and its impact on host physiology.

-

Enzyme Inhibition Studies: Unlabeled trimethylammonium chloride is known to be a non-competitive inhibitor of acetylcholinesterase and an inhibitor of deacetylation.[1][2] The ¹³C-labeled version can be used to study the kinetics and binding of this inhibitor.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following sections provide detailed methodologies for the key uses of Trimethylammonium chloride-13C3.

Use as an Internal Standard in LC-MS for Quantitation

This protocol outlines the general steps for using Trimethylammonium chloride-13C3 as an internal standard to quantify an analyte (e.g., unlabeled trimethylammonium chloride) in a biological sample.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Trimethylammonium chloride-13C3 in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank biological matrix (e.g., plasma, urine).

-

Add a fixed concentration of the Trimethylammonium chloride-13C3 internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard. A common ratio is 3:1 or 4:1 (solvent:sample).

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a HILIC column for polar compounds).

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode on a triple quadrupole instrument. Monitor for the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 三甲基氯化铵-13C3 | Trimethylammonium chloride-13C3 | CAS 286013-00-1 | 稳定同位素 | 美国InvivoChem [invivochem.cn]

- 4. scbt.com [scbt.com]

- 5. InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Trimethylammonium chloride-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular weight and composition of Trimethylammonium chloride-13C3, a stable isotope-labeled compound crucial for various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.

Understanding Isotopic Labeling

Trimethylammonium chloride-13C3 is a form of trimethylammonium chloride where the three carbon atoms have been replaced with the stable isotope Carbon-13 (¹³C). This isotopic enrichment is fundamental for its application in metabolic flux analysis and as a tracer in drug development studies. It is critical to distinguish this compound from its deuterated counterpart, Trimethylammonium chloride-13C3,d9, which contains both Carbon-13 and deuterium isotopes.

Molecular Weight and Chemical Formula

The accurate molecular weight is a cornerstone for all quantitative experiments. The molecular properties of Trimethylammonium chloride-13C3 are detailed below.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₁₀ClN | LGC Standards[1] |

| Molecular Weight | 98.55 g/mol | MedChemExpress, LGC Standards[1][2] |

| Accurate Mass | 98.0602 Da | LGC Standards[1] |

| Unlabeled CAS Number | 593-81-7 | LGC Standards[1] |

| Labeled CAS Number | 286013-00-1 | MedChemExpress, LGC Standards[1][2] |

It is important to note that a related but distinct compound, Trimethylammonium chloride-13C3,d9, has a higher molecular weight of 107.60 g/mol due to the additional presence of nine deuterium atoms.[3][4][5]

Molecular Composition and Structure

The structure of Trimethylammonium chloride-13C3 consists of a central nitrogen atom bonded to three methyl groups, each containing a Carbon-13 isotope. This trimethylamine cation forms an ionic bond with a chloride anion.

Caption: Molecular structure of Trimethylammonium chloride-13C3.

Experimental Protocols and Further Data

The provided information from chemical suppliers does not include detailed experimental protocols or signaling pathways. For specific applications, researchers should consult peer-reviewed literature or the manufacturer's documentation for protocols related to the use of Trimethylammonium chloride-13C3 as an internal standard or metabolic tracer. The primary application of this compound is as a reference standard in mass spectrometry-based analytical methods.

References

- 1. Trimethylamine-13C3 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trimethylammonium chloride-13c3,d9 | C3H10ClN | CID 168007077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-Depth Technical Guide to the Synthesis and Labeling of Trimethylammonium chloride-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and labeling of Trimethylammonium chloride-13C3, a crucial isotopically labeled compound for metabolic research and drug development. Below, you will find detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis and purification processes.

Introduction

Trimethylammonium chloride, commonly known as choline chloride, is a vital nutrient that plays a critical role in numerous biological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell membrane signaling, lipid transport, and methyl-group metabolism. The isotopically labeled form, Trimethylammonium chloride-13C3, where the three methyl carbons are replaced with the stable isotope carbon-13, serves as an invaluable tracer in metabolic studies. Its use allows researchers to track the fate of choline and its metabolites in vivo and in vitro without altering the molecule's inherent chemical properties. This makes it an essential tool in drug development for studying pharmacokinetics, and in research for elucidating metabolic pathways and their dysregulation in various diseases.

Synthesis of Trimethylammonium chloride-13C3

The synthesis of Trimethylammonium chloride-13C3 is achieved through the quaternization of N,N-dimethylethanolamine with triply labeled methyl iodide (Iodomethane-13C3). This nucleophilic substitution reaction is a direct and efficient method for introducing the 13C-labeled methyl groups.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of labeled choline derivatives.

Materials:

-

N,N-dimethylethanolamine

-

Iodomethane-13C3 (13CH3I)

-

Anhydrous Ethanol

-

Sodium Hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethanolamine in anhydrous ethanol.

-

Add a stoichiometric equivalent of Iodomethane-13C3 to the solution.

-

The reaction is exothermic; maintain the temperature of the reaction mixture between 50-60°C.

-

Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

During the reaction, hydrogen iodide (HI) is released. This is buffered by the addition of a molar equivalent of sodium hydroxide, which will precipitate as sodium iodide (NaI).

-

Upon completion, the reaction mixture is cooled to room temperature. The precipitated sodium iodide is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure to yield the crude Trimethylammonium iodide-13C3.

-

The crude product is then dissolved in a minimal amount of dichloromethane and dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated to yield the purified Trimethylammonium iodide-13C3.

Conversion to Chloride Salt and Purification

For many biological applications, the chloride salt is preferred. The iodide salt is converted to the chloride salt and further purified using cation-exchange chromatography.

Experimental Protocol: Purification and Salt Conversion

-

Resin Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W series) is prepared in the H+ form by washing the column with 2-3 bed volumes of 2 M HCl, followed by washing with deionized water until the eluate is neutral.[1]

-

Sample Loading: The synthesized Trimethylammonium iodide-13C3 is dissolved in deionized water and loaded onto the equilibrated cation-exchange column.[1]

-

Washing: The column is washed with several volumes of deionized water to remove any unreacted starting materials, anionic impurities (iodide ions), and neutral molecules.[1]

-

Elution: The bound Trimethylammonium-13C3 cation is eluted from the resin using a gradient of hydrochloric acid (e.g., 0.1 M to 2 M HCl).[1]

-

Fraction Collection: Elution fractions are collected and analyzed for the presence of the product using a suitable method, such as TLC or by monitoring the pH.

-

Product Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the final product, Trimethylammonium chloride-13C3.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis and purification of Trimethylammonium chloride-13C3.

| Parameter | Value | Reference |

| Synthesis | ||

| Reactants | N,N-dimethylethanolamine, Iodomethane-13C3 | Adapted from similar syntheses |

| Molar Ratio (Amine:Iodomethane) | 1:1 | General Stoichiometry |

| Solvent | Anhydrous Ethanol | |

| Reaction Temperature | 50-60 °C | Adapted from similar syntheses |

| Reaction Time | 4-6 hours | Adapted from similar syntheses |

| Expected Yield | >90% (crude) | Based on similar quaternization reactions |

| Purification | ||

| Chromatography Type | Cation-Exchange Chromatography | [1] |

| Resin | Dowex 50W series (or equivalent) | [1] |

| Eluent | 0.1 M to 2 M Hydrochloric Acid Gradient | [1] |

| Typical Recovery from Purification | >85% | [1] |

| Final Product Purity | >98% | Achievable with this method |

| Isotopic Enrichment | >99 atom % 13C (dependent on starting material) | Based on commercially available reagents |

Visual Diagrams

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for Trimethylammonium chloride-13C3.

Choline Metabolism Signaling Pathway

Caption: Simplified metabolic pathways of choline.

References

An In-depth Technical Guide to the Safe Handling of Trimethylammonium chloride-13C3

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Trimethylammonium chloride-13C3 is a stable isotope-labeled version of Trimethylammonium chloride. The incorporation of Carbon-13 isotopes makes it a valuable tracer in metabolic research and pharmacokinetic studies.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₃H₁₀ClN | [2] |

| Molecular Weight | 98.55 g/mol | [2] |

| Appearance | White crystalline solid/powder | [3] |

| Solubility | Soluble in water and polar organic solvents.[3] In DMSO: 41.67 mg/mL (422.83 mM; requires sonication).[2] | [2] |

| Melting Point | 273 - 278 °C | [4] |

| Boiling Point | > 200 °C | [4] |

| Density | 1.04 g/cm³ at 20 °C | [4] |

| log Pow (Octanol/Water Partition Coefficient) | < -2.25 at 25 °C (for the trimethylamine portion) | [4][5] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[6] | [3][6] |

Hazard Identification and Classification

Based on the data for unlabeled Trimethylammonium chloride, the compound is classified as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[4] |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[6] |

| Acute Dermal Toxicity | 4 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage.[6] |

| Acute Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |

Pictograms:

Signal Word: Danger[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for specific applications of Trimethylammonium chloride-13C3 are beyond the scope of a safety data sheet. However, the following safe handling protocols are mandatory for any laboratory work involving this compound.

3.1. Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Install safety showers and eye wash stations in the immediate work area.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Lab coats and other protective clothing are required to prevent skin contact.[4]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Figure 1: Recommended Personal Protective Equipment (PPE) workflow.

3.2. First-Aid Measures

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Figure 2: First-aid procedures for different exposure routes.

Storage and Disposal

4.1. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

4.2. Disposal

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste must be disposed of in a licensed hazardous waste disposal facility.

Toxicological and Ecological Information

5.1. Toxicological Information

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[6]

-

Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe burns.[4][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and can cause severe eye damage.[4][6]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available for Trimethylammonium chloride-13C3. For the unlabeled compound, no classification is listed in the provided search results.

5.2. Ecological Information

-

This substance is very toxic to aquatic life with long-lasting effects.[6]

-

It is not expected to bioaccumulate based on its low log Pow value.[5]

-

The substance is expected to have very high mobility in soil.[5][8]

This technical guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet. Always consult the most current SDS for any chemical before use and ensure that a thorough risk assessment is conducted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS 593-81-7: Trimethylammonium chloride | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. santos.com [santos.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. santos.com [santos.com]

A Technical Guide to Trimethylammonium Chloride-13C3 for Researchers and Drug Development Professionals

Introduction

Trimethylammonium chloride-13C3 is a stable isotope-labeled form of trimethylammonium chloride, an endogenous metabolite. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three carbon-13 isotopes provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart in complex biological matrices. This technical guide provides an in-depth overview of commercially available Trimethylammonium chloride-13C3, its applications, and representative experimental protocols.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer Trimethylammonium chloride-13C3 and its deuterated analogue, Trimethylammonium chloride-13C3,d9. The following table summarizes the key quantitative data from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |

| MedchemExpress | Trimethylammonium chloride-13C3 | 286013-00-1 | ¹³C₃H₁₀ClN | 98.55 | Not specified | Also offers a deuterated version (HY-Y0504S).[1] |

| Sigma-Aldrich | Trimethylamine-¹³C₃-amine hydrochloride | 286013-00-1 | (¹³CH₃)₃N·HCl | 98.55 | 99 atom % ¹³C | Solid form.[2] |

| LGC Standards | Trimethylamine-¹³C₃ Hydrochloride | 286013-00-1 | ¹³C₃H₁₀ClN | 98.55 | >95% (HPLC) | Stored at -20°C.[3] |

| Cambridge Isotope Laboratories, Inc. (Eurisotop) | TRIMETHYLAMINE:HCL (13C3, 99% D9, 98%) | 2483824-12-8 | (*CD₃)₃N·HCl | 107.61 | 99% (¹³C), 98% (D) | A d9 labeled version.[4] |

Core Application: Stable Isotope Dilution Analysis

The most critical application of Trimethylammonium chloride-13C3 is in Stable Isotope Dilution Analysis (SIDA), a gold-standard quantitative technique in mass spectrometry.[5][6] This method relies on the addition of a known amount of the isotopically labeled internal standard to a sample. Because the labeled standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, extraction, and analysis, thus correcting for matrix effects and procedural losses.[7][8]

The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the added internal standard.

Representative Experimental Protocol: Quantification of Trimethylamine in Human Plasma using LC-MS/MS

This protocol is a representative example for the quantification of trimethylamine in a biological matrix, adapted from methodologies for similar small amines.[1][9][10][11][12]

1. Materials and Reagents:

-

Human plasma (or other biological matrix)

-

Trimethylammonium chloride-13C3 (Internal Standard, IS)

-

Unlabeled Trimethylammonium chloride (Analyte Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Trimethylammonium chloride in water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylammonium chloride-13C3 in water.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution suitable for separating the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Trimethylamine (Analyte): Determine the precursor and product ion transitions (e.g., m/z 60.1 → 44.1).

-

Trimethylamine-13C3 (IS): Determine the precursor and product ion transitions (e.g., m/z 63.1 → 46.1).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of trimethylamine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Representative Synthesis of Trimethylammonium chloride-13C3

The synthesis of Trimethylammonium chloride-13C3 can be achieved through the reaction of [13C]-labeled methylamine precursors with a suitable methylating agent, followed by conversion to the hydrochloride salt. The following is a representative, generalized synthesis scheme.

Step 1: Synthesis of [13C]-Trimethylamine A common route involves the reaction of [13C]-methylamine or its derivatives. For instance, a possible route could start from [13C]-methanol, which is converted to a methyl halide and then used to alkylate a nitrogen source. A more direct approach would be the reductive amination of formaldehyde with [13C]-dimethylamine.

Step 2: Formation of the Hydrochloride Salt The resulting [13C]-trimethylamine is then reacted with hydrochloric acid to form the stable hydrochloride salt.[13][14]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with Trimethylammonium chloride-13C3.

References

- 1. mdpi.com [mdpi.com]

- 2. Trimethylamine-13C3 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. mdpi.com [mdpi.com]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN115636751A - Production process of trimethylamine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Purity and Isotopic Enrichment of Trimethylammonium Chloride-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃, a stable isotope-labeled compound crucial for a variety of research applications, including its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The precise characterization of its chemical purity and the degree of ¹³C incorporation is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The chemical purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃ are determined using rigorous analytical techniques. Below are tables summarizing typical quantitative data for this compound. These values are representative and may vary between different manufacturing lots.

Table 1: Chemical Purity of Trimethylammonium Chloride-¹³C₃

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water and polar organic solvents | Physical Testing |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Table 2: Isotopic Enrichment of Trimethylammonium Chloride-¹³C₃

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry / ¹³C NMR |

| Isotopic Purity (¹³C₃) | Report Value | Mass Spectrometry |

| Unlabeled (¹³C₀) | Report Value | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Trimethylammonium chloride-¹³C₃ is assessed using HPLC. As a quaternary ammonium compound, it lacks a strong UV chromophore, necessitating the use of detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

1. Instrumentation and Materials:

-

HPLC system with a pump, autosampler, and column oven.

-

ELSD, CAD, or MS detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Trimethylammonium chloride-¹³C₃ reference standard.

-

HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector Settings: Optimized according to the manufacturer's instructions.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the Trimethylammonium chloride-¹³C₃ sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

1. Instrumentation and Materials:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Syringe pump or LC system for sample introduction.

-

Trimethylammonium chloride-¹³C₃ sample.

-

High-purity solvent (e.g., methanol or acetonitrile/water mixture).

2. Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-150.

-

Resolution: ≥10,000.

-

Data Acquisition: Full scan mode.

3. Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent.

4. Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum of the molecular ion region. For Trimethylammonium chloride-¹³C₃, the primary ion of interest will be the trimethylamine-¹³C₃ cation.

-

The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the fully labeled (¹³C₃), partially labeled, and unlabeled species. Corrections for the natural abundance of isotopes in other elements within the molecule should be applied for high accuracy.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct method to observe the ¹³C nuclei and can be used to confirm the positions of the labels and assess the enrichment.

1. Instrumentation and Materials:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

5 mm NMR tubes.

-

Trimethylammonium chloride-¹³C₃ sample.

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O).

2. NMR Spectroscopy Conditions:

-

Nucleus Observed: ¹³C.

-

Experiment: ¹³C{¹H} - Proton-decoupled ¹³C experiment.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Relaxation Delay: Sufficiently long to ensure quantitative signal integration (e.g., 5 times the longest T₁).

3. Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in the deuterated solvent to a concentration of 10-20 mg/mL.

4. Analysis:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Due to the magnetic equivalence of the three methyl groups, a single signal will be observed for the ¹³C-labeled carbons.

-

The isotopic enrichment can be estimated by comparing the integral of the ¹³C signal to that of a known internal standard or by analyzing the ¹H NMR spectrum, where the ¹³C satellites flanking the main proton signal can be integrated and compared to the central peak. Isotope-edited 2D NMR experiments can also provide quantitative enrichment data[2].

Visualizations

The following diagrams illustrate the experimental workflows for the determination of chemical purity and isotopic enrichment of Trimethylammonium chloride-¹³C₃.

Caption: Workflow for the determination of chemical purity of Trimethylammonium chloride-¹³C₃ by HPLC.

Caption: Workflow for the determination of isotopic enrichment of Trimethylammonium chloride-¹³C₃ by MS and NMR.

References

An In-depth Technical Guide to Trimethylammonium chloride-13C3 as an Endogenous Metabolite Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO) has emerged as a significant biomarker and a mechanistically important metabolite in the pathogenesis of several chronic diseases, most notably cardiovascular disease.[1][2] TMAO is an amine oxide generated in a multi-step process that bridges dietary intake, gut microbial metabolism, and host hepatic function.[3][4] The pathway begins with the microbial breakdown of dietary precursors rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine, which are abundant in foods like red meat and eggs.[1][3] Gut bacteria metabolize these compounds into the gas TMA.[5][6] TMA is then absorbed from the intestine into the portal circulation and transported to the liver, where it is efficiently oxidized by the host's flavin-containing monooxygenase 3 (FMO3) enzyme into the non-odorous TMAO.[7][8][9]

Understanding the dynamics of this pathway is crucial for developing therapeutic strategies to mitigate disease risk. Stable isotope tracing provides a powerful tool to quantify the flux through metabolic pathways in vivo.[10][11] By introducing a labeled compound, researchers can track the movement of atoms through a series of biochemical reactions. Trimethylammonium chloride-13C3 (13C3-TMA) serves as an ideal tracer for interrogating the TMAO pathway. As a labeled version of the direct precursor to TMAO, its administration allows for precise measurement of the rate of TMA N-oxidation by FMO3, providing a clear picture of host metabolic capacity and how it is affected by disease states or therapeutic interventions.[12][13]

This guide provides a comprehensive overview of the application of Trimethylammonium chloride-13C3 as a tracer, detailing the underlying metabolic pathways, experimental protocols, and data analysis techniques.

The TMA/TMAO Metabolic Pathway

The formation of TMAO is a metaorganismal process, requiring enzymatic activity from both the gut microbiome and the host. The key steps involve the generation of TMA from dietary nutrients by specific gut bacteria and the subsequent oxidation of TMA to TMAO in the liver.

Key Steps in TMAO Generation:

-

Dietary Precursor Metabolism: Gut bacteria, primarily from the Firmicutes and Proteobacteria phyla, possess enzymes like TMA lyase that cleave TMA from dietary compounds such as choline and L-carnitine.[3][5]

-

TMA Absorption: The resulting TMA, a volatile tertiary amine, is absorbed through the intestinal lining and enters the portal circulation.[7]

-

Hepatic N-Oxidation: In the liver, the FMO3 enzyme catalyzes the N-oxygenation of TMA to form TMAO.[8][9] FMO1 can also perform this conversion, but to a much lesser extent.[4][5]

-

Excretion: TMAO is a small, water-soluble molecule that is distributed throughout the body and is primarily eliminated from the body via renal excretion in the urine.[8]

Elevated plasma levels of TMAO have been linked to an increased risk of atherosclerosis, thrombosis, and heart failure.[2][6] The proposed mechanisms involve TMAO promoting inflammatory signaling, enhancing platelet hyperreactivity, and contributing to endothelial dysfunction.[6][14]

Signaling and Experimental Workflow Diagrams

To visualize these complex processes, the following diagrams illustrate the core metabolic pathway, the downstream signaling effects of TMAO, and a typical experimental workflow for a tracer study.

Caption: The metaorganismal pathway of TMAO production.

References

- 1. What Is TMAO and How Is It Linked to the Gut Microbiome? → Learn [lifestyle.sustainability-directory.com]

- 2. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiota Effect on Trimethylamine N-Oxide Production: From Cancer to Fitness—A Practical Preventing Recommendation and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMAO metaorganismal pathway and chronic inflammatory diseases [explorationpub.com]

- 7. Trimethylaminuria - Wikipedia [en.wikipedia.org]

- 8. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavin-containing monooxygenase 3 - Wikipedia [en.wikipedia.org]

- 10. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. JCI - Gut microbial metabolite connections to cardiovascular disease call for gutsy therapeutic approaches [jci.org]

Methodological & Application

Application Notes and Protocols for Trimethylammonium chloride-13C3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Trimethylammonium chloride-13C3 (TMA-13C3) as an internal standard in quantitative mass spectrometry-based assays. The following protocols and data are intended to facilitate the accurate and precise measurement of trimethylamine (TMA) and its related metabolites in various biological matrices.

Introduction

Trimethylamine (TMA) is a volatile tertiary amine produced by the gut microbiota from dietary precursors such as choline, betaine, and L-carnitine found in foods like red meat and eggs.[1][2] TMA is absorbed into the bloodstream and subsequently metabolized in the liver by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO).[3][4] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.[1][5]

Accurate quantification of TMA is crucial for studying its metabolic pathways and its role in health and disease. Due to its volatile nature and potential for matrix effects in complex biological samples, the use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Trimethylammonium chloride-13C3 serves as an ideal internal standard for TMA quantification as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of TMA and TMAO using isotopically labeled internal standards.

Table 1: Method Performance for TMA and TMAO Quantification in Human Urine

| Parameter | Trimethylamine (TMA) | Trimethylamine N-oxide (TMAO) |

| Linearity Range | 0.40 - 100 µM | 5.0 - 200 µM |

| Limit of Detection (LOD) | 0.26 µM | 0.57 µM |

| Limit of Quantification (LOQ) | 0.40 µM | 5.0 µM |

| Accuracy | 96.2% - 100% | 98.4% - 100% |

| Recovery (in clinical samples) | 91% - 107% | 91% - 107% |

| Interday Precision (CV) | < 9% | < 9% |

Data synthesized from a study on the simultaneous measurement of urinary TMA and TMAO.[1][7]

Table 2: Method Performance for TMAO Quantification in Human Plasma (using a surrogate matrix)

| Parameter | Trimethylamine N-oxide (TMAO) |

| Linearity Range | 1 - 5,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (CV) | 1.40% - 7.62% |

| Inter-day Precision (CV) | 1.65% - 7.15% |

| Intra-day Accuracy | 91.99% - 105.52% |

| Inter-day Accuracy | 96.36% - 111.43% |

| Recovery (using TMAO-d9) | 98.9% - 105.8% |

Data from a validated LC-MS/MS method for TMAO quantification.[8][9]

Experimental Protocols

Protocol for Simultaneous Quantification of TMA and TMAO in Human Urine

This protocol is adapted from a method for the simultaneous measurement of urinary TMA and TMAO by LC-MS/MS.[1][7]

3.1.1. Materials and Reagents

-

Trimethylammonium chloride-13C3 (Internal Standard for TMA)

-

Trimethylamine N-oxide-d9 (Internal Standard for TMAO)

-

Trimethylamine (TMA) standard

-

Trimethylamine N-oxide (TMAO) standard

-

Iodoacetonitrile (IACN) for TMA derivatization

-

Ammonium hydroxide (NH4OH)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Human urine samples

3.1.2. Sample Preparation

-

Spiking of Internal Standard: To a 1.5-mL microcentrifuge tube, add 25 µL of urine sample. Add 10 µL of a 50 µmol/L working solution of the internal standard mix (Trimethylammonium chloride-13C3 and TMAO-d9).

-

Derivatization of TMA: Add 5 µL of iodoacetonitrile (IACN) and 2 µL of ammonium hydroxide (NH4OH).

-

Protein Precipitation: Adjust the final volume to 1 mL with a solution of acetonitrile and methanol (9:1, v/v).

-

Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 x g for 5 minutes.

-

Filtration: Filter the supernatant through a 0.45-µm pore size filter into an HPLC vial for analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity LC system or equivalent.[1]

-

Column: A neutral hydrophilic interaction liquid chromatography (HILIC) column.[1]

-

Mobile Phase A: 25 mmol/L ammonium formate in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Maintain a constant ratio of Mobile Phase A to Mobile Phase B (e.g., 30:70).

-

Flow Rate: 0.6 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 25 °C.[1]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Monitored Transitions (MRM):

Protocol for Quantification of TMAO in Human Plasma

This protocol is based on a validated method using a surrogate matrix for calibration.[8]

3.2.1. Materials and Reagents

-

Trimethylammonium chloride-13C3 (or TMAO-d9 as used in the reference study)

-

TMAO standard

-

Acetonitrile (ACN), LC-MS grade

-

Ultrapure water

-

Surrogate matrix (e.g., charcoal-stripped human plasma or a formulated artificial matrix)

-

Human plasma samples

3.2.2. Preparation of Standards and Quality Controls

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of TMAO into the surrogate matrix. A typical calibration curve range is 1 to 5,000 ng/mL.[8]

3.2.3. Sample Preparation

-

Internal Standard Addition: To 50 µL of each plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of TMAO-d9).[8]

-

Protein Precipitation: Add 200 µL of acetonitrile (ACN).[8]

-

Vortex and Centrifuge: Vortex the mixture for 10 minutes at room temperature, then centrifuge at 14,000 rpm for 5 minutes at 4 °C.[8]

-

Dilution: Transfer 100 µL of the supernatant to a new tube and add 100 µL of 30% ACN in water.[8]

-

Transfer: Transfer 100 µL of the final mixture into an HPLC vial and inject 5 µL for LC-MS/MS analysis.[8]

3.2.4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 40 °C.[8]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Monitored Transitions (MRM):

Visualizations

Caption: Experimental workflow for TMA quantification.

Caption: Metabolic pathway of TMA to TMAO.

References

- 1. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. sciex.com [sciex.com]

- 4. Frontiers | Machine learning-based early screening of mild cognitive impairment using nutrition-related biomarkers and functional indicators [frontiersin.org]

- 5. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Trimethylammonium chloride-13C3 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Trimethylammonium chloride-13C3 as an internal standard in the quantitative analysis of small polar analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited specific literature on Trimethylammonium chloride-13C3, the following protocols are based on established methods for analogous small polar quaternary amines, such as choline and trimethylamine.

Introduction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying compounds in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response.[1][2] Trimethylammonium chloride-13C3, a stable isotope-labeled version of trimethylammonium chloride, serves as an ideal internal standard for the analysis of small, polar, quaternary amine compounds. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar ionization behavior, which is essential for reliable quantification.[1]

This application note details a robust LC-MS/MS method for the quantification of a hypothetical small polar analyte, "Analyte X," in human plasma, utilizing Trimethylammonium chloride-13C3 as an internal standard. The protocol encompasses sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis.

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Trimethylammonium chloride-13C3 internal standard stock solution (1 mg/mL in methanol)

-

Working internal standard solution (100 ng/mL in acetonitrile)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working internal standard solution (100 ng/mL Trimethylammonium chloride-13C3) to the plasma sample.

-

Add 400 µL of chilled acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Due to the polar nature of the target analyte and internal standard, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for effective retention and separation.[3][4]

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system capable of binary gradient elution is recommended. |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are hypothetical for "Analyte X" and based on typical fragmentation of small quaternary amines. The transition for Trimethylammonium chloride-13C3 is based on its molecular weight.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte X | 118.1 | 58.1 | 100 | 25 | 15 |

| Trimethylammonium chloride-13C3 (IS) | 63.1 | 46.1 | 100 | 20 | 12 |

Table 2: Method Performance Characteristics (Representative Data)

The following data represents typical performance for a validated LC-MS/MS method for a small polar analyte in human plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Matrix Effect | 85% - 110% |

| Recovery | 90% - 105% |

Visualization of Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: A schematic of the sample preparation and analysis workflow.

Logical Relationship of Internal Standard Correction

Caption: The principle of internal standard-based quantification.

Conclusion

The described LC-MS/MS method, utilizing Trimethylammonium chloride-13C3 as an internal standard, provides a robust and reliable approach for the quantitative analysis of small polar quaternary amine compounds in complex biological matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring data of the highest quality. The provided protocols and performance characteristics serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical research.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trimethylammonium chloride-13C3 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13C3, a stable isotope-labeled compound, serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for tracing the metabolic fate of choline in biological systems. As the trimethylammonium group is the characteristic headgroup of choline, this labeled compound is primarily utilized as a precursor, [N,N,N-13CH3]choline chloride, to investigate choline metabolism. The 13C labels on the methyl groups provide a distinct NMR signal, allowing for the sensitive and specific tracking of its incorporation into downstream metabolites.

These application notes provide an overview of the use of Trimethylammonium chloride-13C3 in metabolic studies, with a focus on cancer cell metabolism. Detailed protocols for in vitro cell culture experiments and data analysis are provided to guide researchers in utilizing this valuable tracer.

Key Applications

The primary application of Trimethylammonium chloride-13C3 is in Metabolic Flux Analysis and Tracer-Based Metabolomics to elucidate the pathways of choline metabolism. Choline is an essential nutrient crucial for the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin, which are vital components of cell membranes. It is also a precursor to the neurotransmitter acetylcholine and the methyl donor betaine.

In the context of cancer, choline metabolism is often upregulated to support rapid cell proliferation and membrane biogenesis. Therefore, tracing the uptake and metabolism of 13C-labeled choline can provide valuable insights into the metabolic reprogramming of cancer cells and may aid in the identification of novel therapeutic targets.

Application 1: Tracing Choline Metabolism in Cancer Cells

This application focuses on monitoring the incorporation of the 13C-labeled trimethylammonium headgroup from choline into key downstream metabolites, particularly phosphocholine and phosphatidylcholine, in breast cancer cell lines.

Experimental Protocol: 13C-Labeling and NMR Analysis of MCF7 Breast Cancer Cells

This protocol is adapted from studies investigating choline metabolism in MCF7 human breast cancer cells.

Materials:

-

Trimethylammonium chloride-13C3 (to be used in the form of [N,N,N-13CH3]choline chloride)

-

MCF7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (ice-cold)

-

Chloroform (ice-cold)

-

Water (ice-cold)

-

Deuterated solvent for NMR (e.g., D2O)

-

NMR tubes

Procedure:

-

Cell Culture: Culture MCF7 cells in standard cell culture medium until they reach the desired confluency (typically 70-80%).

-

Labeling: Replace the standard medium with a medium containing a known concentration of [N,N,N-13CH3]choline chloride. A typical concentration used is 100 µM.

-

Incubation: Incubate the cells with the 13C-labeled medium for a specific duration. For time-course experiments, multiple time points can be chosen (e.g., 6, 12, 24 hours). A 24-hour incubation is a common endpoint.

-

Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

-

Metabolite Extraction (Biphasic Extraction):

-

Resuspend the cell pellet in 1 mL of ice-cold methanol.

-

Add 1 mL of ice-cold chloroform and vortex thoroughly.

-

Add 1 mL of ice-cold water and vortex again to induce phase separation.

-

Centrifuge to separate the aqueous (polar metabolites) and organic (lipid) phases.

-

-

Sample Preparation for NMR:

-

Carefully collect the aqueous phase containing polar metabolites, including phosphocholine.

-

Lyophilize the aqueous extract to dryness.

-

Reconstitute the dried extract in a suitable volume of D2O (e.g., 500 µL) for NMR analysis.

-

Transfer the sample to an NMR tube.

-

-

13C NMR Data Acquisition:

-

Acquire 13C NMR spectra on a high-field NMR spectrometer.

-

Typical parameters include:

-

A 13C resonance frequency (e.g., 125 MHz on a 500 MHz spectrometer).

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Proton decoupling to simplify the spectrum.

-

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Identify the resonance peak corresponding to the 13C-labeled methyl groups of the trimethylammonium headgroup in choline, phosphocholine, and phosphatidylcholine. The chemical shift of the labeled carbons in the trimethylammonium headgroup is approximately 54.2 ppm.

-

Integrate the peak areas to quantify the relative amounts of 13C-labeled metabolites.

-

Calculate the percentage of incorporation into each metabolite pool relative to the total 13C-labeled choline taken up by the cells.

-

Data Presentation

The quantitative data from such experiments can be summarized in a table to facilitate comparison.

| Metabolite | % Incorporation of 13C Label (at 24 hours) |

| Phosphocholine | 69.5% of the total phosphocholine pool |

| Phosphatidylcholine | 36% of the total phosphatidylcholine pool |

Table 1: Incorporation of [1,2-13C]choline into phosphocholine and phosphatidylcholine in MCF7 cells after 24 hours of incubation.

Visualization of the Choline Metabolic Pathway

The following diagram illustrates the key steps in choline metabolism that can be traced using Trimethylammonium chloride-13C3.

Caption: Choline metabolic pathway traced with 13C-labeled trimethylammonium.

Application 2: In Vivo Studies of Choline Metabolism

Trimethylammonium chloride-13C3 can also be employed in preclinical in vivo studies to investigate choline metabolism in whole organisms.

Experimental Protocol: In Vivo 13C NMR Spectroscopy of Rabbit Brain

This protocol provides a general workflow based on studies of choline metabolism in the rabbit brain.

Materials:

-

Trimethylammonium chloride-13C3 (as [N,N,N-13CH3]choline chloride)

-

New Zealand White rabbits

-

Anesthesia

-

Surface coil for NMR spectroscopy

-

In vivo NMR spectrometer

Procedure:

-

Animal Preparation: Anesthetize the rabbit and position it within the NMR spectrometer.

-

Tracer Administration: Administer the [N,N,N-13CH3]choline chloride. For long-term studies, repeated subcutaneous injections can be used to achieve a slow and steady delivery of the tracer.

-

Localization: Use a surface coil placed over the region of interest (e.g., the head) to localize the NMR signal.

-

In Vivo 13C NMR Spectroscopy:

-

Acquire 13C NMR spectra at various time points after tracer administration to monitor the incorporation of the 13C label into brain metabolites.

-

The N-CH3 resonance of the trimethylammonium group provides a distinct signal around 54.2 ppm.

-

-

Data Analysis:

-

Process the time-course NMR data to observe the appearance and turnover of 13C-labeled metabolites, such as phosphatidylcholine and sphingomyelin.

-

Kinetic modeling can be applied to estimate metabolic flux rates.

-

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for an in vivo NMR study using Trimethylammonium chloride-13C3.

Caption: General workflow for in vivo 13C NMR studies of choline metabolism.

Conclusion

Trimethylammonium chloride-13C3 is an invaluable tool for researchers studying choline metabolism. Its application in NMR-based metabolic studies allows for the detailed and quantitative analysis of choline uptake and its conversion into essential downstream metabolites. The protocols and data presented here provide a framework for utilizing this stable isotope tracer to gain deeper insights into cellular and in vivo metabolism, particularly in the context of diseases with altered metabolic profiles such as cancer.

Application Note: Quantitative Analysis of Trimethylammonium-Containing Compounds using GC-MS with Trimethylammonium chloride-¹³C₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of highly polar and non-volatile molecules, such as quaternary ammonium compounds, presents a significant challenge due to their low volatility and thermal instability. Chemical derivatization is a crucial step to enhance their volatility, making them amenable to GC-MS analysis. This application note describes a robust GC-MS method for the quantitative analysis of trimethylammonium-containing compounds using Trimethylammonium chloride-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1]

Trimethylammonium chloride-¹³C₃ is a labeled form of the endogenous metabolite trimethylammonium chloride and serves as an ideal internal standard for the quantification of related compounds in complex biological matrices.[2] This methodology has broad applications in clinical research, metabolic studies, and drug development, particularly in areas focusing on gut microbiome metabolism and its impact on human health.

Principle

This method involves the derivatization of the target analyte and the internal standard, Trimethylammonium chloride-¹³C₃, to form volatile derivatives. These derivatives are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. The stable isotope-labeled internal standard co-elutes with the analyte, ensuring accurate quantification by compensating for any sample loss during preparation and analysis.